

# Application Notes: Enhancing Perovskite Solar Cell Stability with 3-Thiophenemalonic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *3-Thiophenemalonic acid*

Cat. No.: B103929

[Get Quote](#)

## Introduction

Organic-inorganic halide perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), positioning them as a promising technology for next-generation photovoltaics. However, their long-term stability remains a critical challenge, hindering widespread commercialization.<sup>[1][2]</sup> Defects at the surface and grain boundaries of the perovskite film are major contributors to instability and non-radiative recombination, which limits device performance.<sup>[3]</sup> Additive engineering has emerged as an effective strategy to passivate these defects, improve the quality of the perovskite film, and enhance both the efficiency and stability of the solar cells.<sup>[4][5][6]</sup>

This document details the application of **3-Thiophenemalonic acid** (3-TMA) as a novel additive in methylammonium lead iodide ( $\text{MAPbI}_3$ ) perovskite solar cells to improve their stability and performance.

## Mechanism of Action

**3-Thiophenemalonic acid** is a small organic molecule containing both thiol and carboxyl functional groups.<sup>[1][2][4]</sup> These groups can act as Lewis bases, enabling them to form adducts with the perovskite precursors.<sup>[4][5][6]</sup> The proposed mechanism involves the interaction of the lone pair electrons on the sulfur and oxygen atoms of 3-TMA with the lead ions ( $\text{Pb}^{2+}$ ) in the perovskite structure. This interaction helps to:

- Regulate Crystallization: The formation of Lewis acid-base adducts with perovskite precursors helps to control the crystallization kinetics of the  $\text{MAPbI}_3$  film, even under high relative humidity conditions (30–50%).[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Improve Film Morphology: The use of 3-TMA as an additive leads to the formation of smoother and more uniform perovskite films with larger grain sizes.[\[1\]](#)[\[2\]](#) This reduces the density of grain boundaries, which are known to be a source of defects and charge recombination centers.
- Passivate Defects: The functional groups of 3-TMA can passivate defects at the surface and grain boundaries of the perovskite film. This reduces non-radiative recombination and improves charge carrier transport.[\[2\]](#)
- Enhance Crystallinity: The additive promotes the complete conversion of precursors to the desired perovskite phase, leading to improved crystallinity of the light-absorbing layer.[\[1\]](#)[\[4\]](#)[\[5\]](#)

The overall effect is a reduction in parasitic recombination and an enhancement of the stability of the inverted perovskite solar cells.[\[4\]](#)[\[6\]](#)

## Quantitative Data Summary

The incorporation of **3-Thiophenemalonic acid** as an additive in  $\text{MAPbI}_3$ -based perovskite solar cells leads to significant improvements in device performance and film morphology.

Table 1: Photovoltaic Performance of Perovskite Solar Cells With and Without 3-TMA Additive

| Additive      | Power Conversion Efficiency (PCE) |
|---------------|-----------------------------------|
| Without 3-TMA | 14.9%                             |
| With 3-TMA    | 16.5%                             |

Data sourced from a study on inverted organic-inorganic halide perovskite solar cells.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Table 2: Morphological Properties of Perovskite Films With and Without 3-TMA Additive

| Additive      | Root-Mean-Square Roughness (Rq) | Average Grain Size |
|---------------|---------------------------------|--------------------|
| Without 3-TMA | 36.2 nm                         | 1114 nm            |
| With 3-TMA    | 23.3 nm                         | 1355 nm            |

Morphological analysis was conducted using Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).[\[1\]](#)[\[2\]](#)

## Experimental Protocols

### 1. Preparation of Perovskite Precursor Solution with 3-TMA

This protocol describes the preparation of the  $\text{MAPbI}_3$  precursor solution with the incorporation of **3-Thiophenemalonic acid** as an additive.

#### Materials:

- Lead (II) iodide ( $\text{PbI}_2$ )
- Lead (II) chloride ( $\text{PbCl}_2$ )
- Methylammonium iodide (MAI)
- **3-Thiophenemalonic acid** (3-TMA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Acetylacetone (AA)
- Polytetrafluoroethylene (PTFE) filter (0.45  $\mu\text{m}$ )

#### Procedure:

- Prepare the  $\text{MAPbI}_3$  precursor solution by mixing  $\text{PbI}_2$ ,  $\text{PbCl}_2$ , and MAI in a 1:1:4 molar ratio.  
[\[1\]](#)[\[2\]](#)

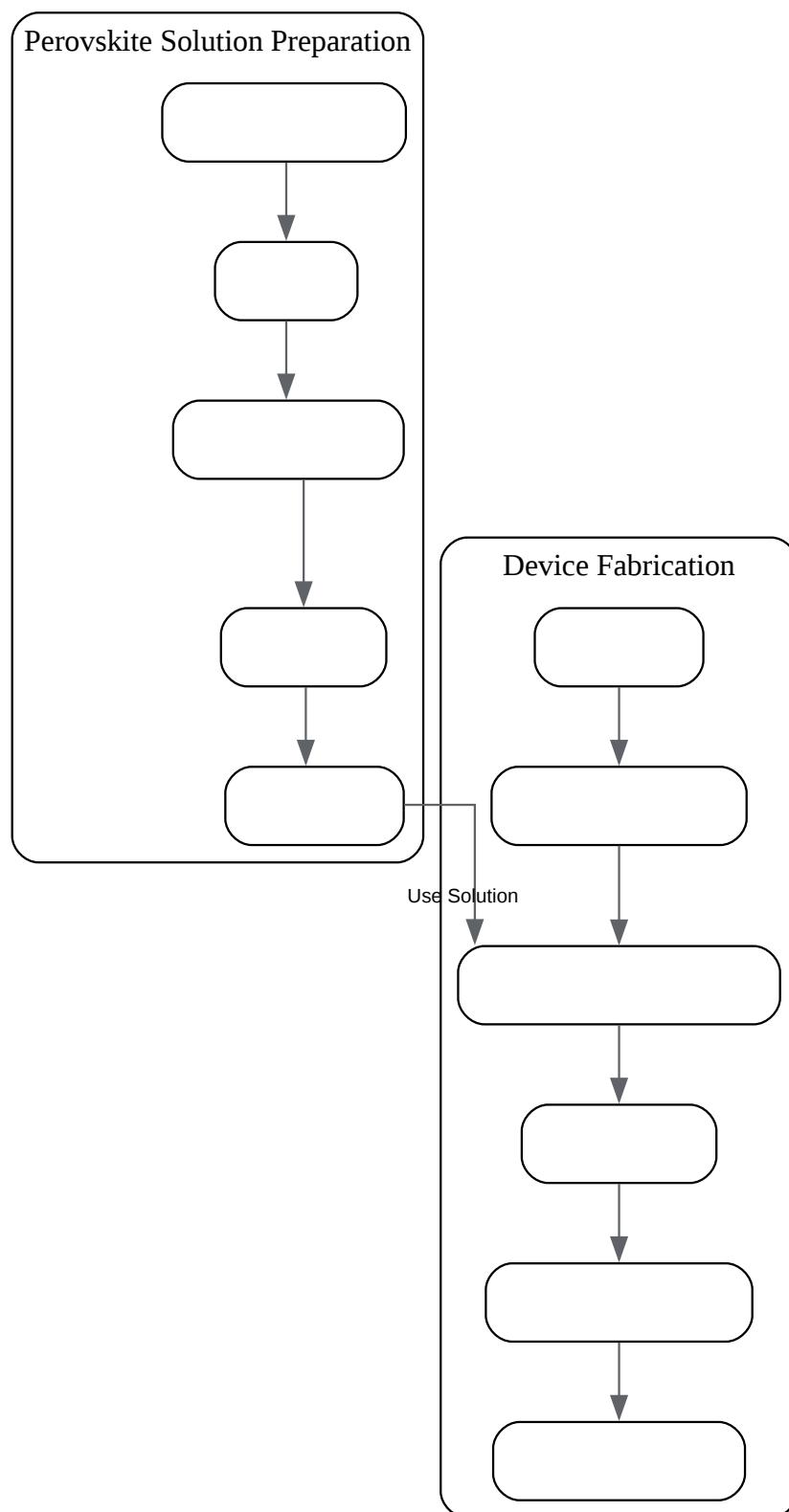
- Add **3-Thiophenemalonic acid** as a solid additive to the precursor mixture. The concentration of 3-TMA can be optimized, with studies showing effective results at concentrations of 0.15%, 0.30%, and 0.45% (w/w).[1][2]
- Dissolve the mixture of perovskite precursors and 3-TMA in anhydrous DMF containing 10.0 vol % acetylacetone (AA) as a solvent additive.[1][2]
- Stir the resulting solution overnight at approximately 45 °C to ensure complete dissolution.[1][2]
- Prior to use, filter the solution using a 0.45 µm PTFE filter.[1][2]

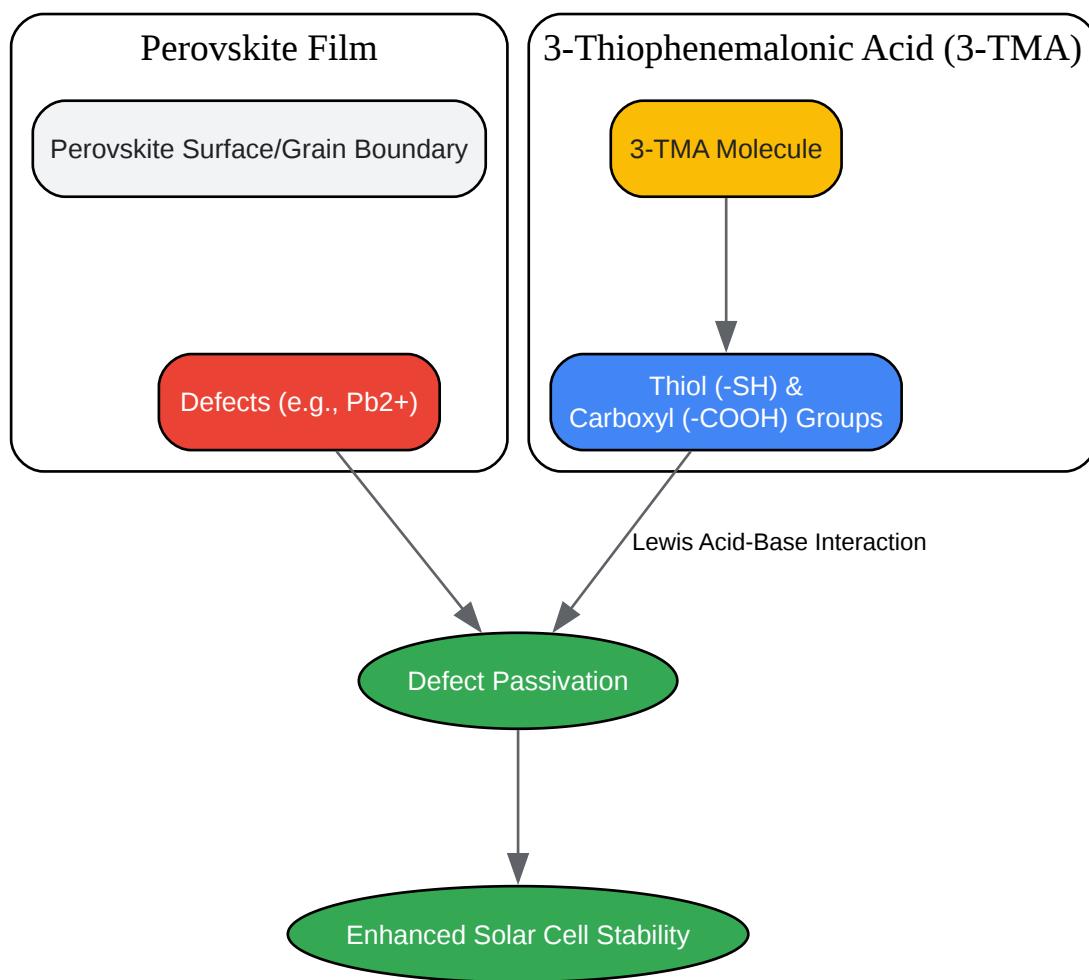
## 2. Fabrication of Inverted Perovskite Solar Cells

This protocol outlines the fabrication of an inverted p-i-n perovskite solar cell with the device structure: ITO/PEDOT:PSS/MAPbI<sub>3</sub> (+3-TMA)/PCBM/TiO<sub>x</sub>/Al.

### Materials and Substrates:

- Indium tin oxide (ITO)-coated glass substrates
- PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
- MAPbI<sub>3</sub> precursor solution with 3-TMA (prepared as described above)
- PCBM ([7][7]-phenyl-C<sub>61</sub>-butyric acid methyl ester) solution
- TiO<sub>x</sub> sol-gel
- Aluminum (Al) for thermal evaporation


### Procedure:


- Clean the ITO-coated glass substrates thoroughly.
- Deposit the hole transport layer (HTL) by spin-coating a filtered PEDOT:PSS solution onto the ITO substrate.

- Spin-coat the prepared  $\text{MAPbI}_3$  precursor solution containing the 3-TMA additive onto the PEDOT:PSS layer to form the perovskite active layer. The entire device processing can be performed in an ambient environment.[2]
- Deposit the electron transport layer (ETL) by spin-coating a PCBM solution onto the perovskite layer.
- Spin-coat a  $\text{TiO}_x$  sol-gel on top of the PCBM layer at 5000 rpm for 30 seconds and then anneal at 107 °C for 7 minutes.[2]
- Complete the device fabrication by thermally evaporating a 110 nm aluminum metal back electrode.[2]

## Visualizations

Experimental Workflow for Perovskite Solar Cell Fabrication





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Thiophenemalonic Acid Additive Enhanced Performance in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]

- 4. 3-Thiophenemalonic Acid Additive Enhanced Performance in Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Thiophenemalonic Acid Additive Enhanced Performance in Perovskite Solar Cells | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Collection - 3-Thiophenemalonic Acid Additive Enhanced Performance in Perovskite Solar Cells - ACS Omega - Figshare [figshare.com]
- To cite this document: BenchChem. [Application Notes: Enhancing Perovskite Solar Cell Stability with 3-Thiophenemalonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103929#role-of-3-thiophenemalonic-acid-in-improving-solar-cell-stability]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)